molecular formula C17H17N5O7S2 B601304 Cefixime Metil Éster CAS No. 88621-01-6

Cefixime Metil Éster

Número de catálogo: B601304
Número CAS: 88621-01-6
Peso molecular: 467.48
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Cefixime Methyl Ester, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) found in bacteria . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the peptidoglycan layer .

Mode of Action

The mode of action of Cefixime Methyl Ester involves the inhibition of these penicillin-binding proteins . The compound binds to these proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to impaired cell wall homeostasis and loss of cell integrity .

Biochemical Pathways

The primary biochemical pathway affected by Cefixime Methyl Ester is the peptidoglycan synthesis pathway in bacteria . By inhibiting the penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, Cefixime Methyl Ester prevents the formation of this essential component of the bacterial cell wall .

Pharmacokinetics

The pharmacokinetics of Cefixime Methyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the body and distributed widely throughout various tissues and body fluids . It is excreted in the urine, with about 50% of the absorbed dose excreted as active drug . The serum half-life of Cefixime Methyl Ester averages 3 to 4 hours in healthy subjects .

Result of Action

The result of Cefixime Methyl Ester’s action is the lysis, or breakdown, of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to lose their integrity and eventually leads to bacterial cell death .

Action Environment

The action of Cefixime Methyl Ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of certain beta-lactamase enzymes . Cefixime Methyl Ester, like other third-generation cephalosporins, has been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins .

Análisis Bioquímico

Biochemical Properties

Cefixime Methyl Ester, like Cefixime, is likely to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . By binding to these proteins, it inhibits the synthesis of the bacterial cell wall, leading to bacterial cell lysis .

Cellular Effects

Cefixime Methyl Ester, as a derivative of Cefixime, may share similar cellular effects. Cefixime has been shown to have significant effects on bacterial cells, including causing cell lysis . It also has been found to induce changes in the gut microbiota, affecting metabolic functions .

Molecular Mechanism

The molecular mechanism of Cefixime Methyl Ester is likely similar to that of Cefixime. Cefixime works by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins . This results in the lysis of the bacterial cells .

Temporal Effects in Laboratory Settings

These changes can affect metabolic functions and have been linked to obesity outcomes .

Metabolic Pathways

The specific metabolic pathways of Cefixime Methyl Ester are not well-documented. As a derivative of Cefixime, it may be involved in similar pathways. Cefixime is known to interact with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .

Transport and Distribution

Cefixime, the parent compound, is known to have a volume of distribution averaging 0.1 L/kg of body weight when administered orally .

Subcellular Localization

The subcellular localization of Cefixime Methyl Ester is not well-documented. As a derivative of Cefixime, it is likely to be found wherever Cefixime is localized. Cefixime is known to bind to penicillin-binding proteins, which are located in the bacterial cell wall .

Análisis De Reacciones Químicas

Actividad Biológica

Cefixime Methyl Ester is a derivative of cefixime, a third-generation cephalosporin antibiotic. This compound exhibits significant biological activity primarily through its mechanism of action, pharmacokinetics, and interactions with bacterial cells. This article explores these aspects in detail, supported by relevant data tables and research findings.

Cefixime Methyl Ester functions by inhibiting bacterial cell wall synthesis. It primarily targets penicillin-binding proteins (PBPs) , which are essential for the structural integrity of bacterial cell walls. By binding to these proteins, cefixime methyl ester disrupts the peptidoglycan synthesis pathway, leading to cell lysis and death of susceptible bacteria .

Key Points:

  • Target : Penicillin-binding proteins (PBPs)
  • Mode of Action : Inhibition of peptidoglycan synthesis
  • Result : Bacterial cell lysis

Pharmacokinetics

The pharmacokinetic profile of cefixime methyl ester reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Approximately 40-50% of the drug is absorbed when administered orally, with peak plasma concentrations occurring between 2 to 6 hours post-administration .
  • Distribution : The drug is moderately distributed in body tissues and extracellular fluids, with about 65% serum protein binding .
  • Metabolism : The metabolic pathways specific to cefixime methyl ester are not extensively documented; however, it is likely that it follows similar pathways as cefixime.
  • Excretion : About 50% of the absorbed dose is excreted unchanged in urine within 24 hours .

Table 1: Pharmacokinetic Parameters of Cefixime Methyl Ester

ParameterValue
Bioavailability40-50%
Peak Concentration (Cmax)~3.7 µg/mL
Time to Peak (Tmax)2-6 hours
Half-life3-4 hours (up to 9 hours in some cases)
Excretion~50% unchanged in urine

Biological Activity and Efficacy

Cefixime methyl ester demonstrates broad-spectrum antibacterial activity against various pathogens. It is particularly effective against:

  • Enterobacteriaceae
  • Haemophilus influenzae
  • Streptococcus pneumoniae
  • Moraxella catarrhalis

However, it shows limited efficacy against certain organisms such as Staphylococcus aureus and is inactive against Pseudomonas aeruginosa .

Case Studies

  • Clinical Efficacy in Urinary Tract Infections :
    A comparative study demonstrated that cefixime is effective in treating uncomplicated urinary tract infections caused by Escherichia coli and Proteus mirabilis. Patients receiving cefixime showed comparable clinical outcomes to those treated with amoxicillin or co-trimoxazole .
  • Pediatric Applications :
    In children with acute otitis media, cefixime administered at a dose of 8 mg/kg daily was found to be as effective as higher doses of amoxicillin or cefaclor .

Cefixime methyl ester retains biochemical properties similar to those of cefixime:

  • Cellular Effects : Induces lysis in susceptible bacterial cells.
  • Stability Against Beta-Lactamases : Cefixime methyl ester exhibits stability against certain beta-lactamase enzymes, making it effective against resistant strains .

Research Applications

Cefixime methyl ester is utilized in various research fields:

  • Chemistry : As an intermediate in the synthesis of cefixime.
  • Biology : Investigating mechanisms of antibiotic resistance.
  • Pharmaceuticals : Development of new antibiotics based on cephalosporin structures.

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGEMACCCYJO-QVJRADPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?

A1: The synthesis of Cefixime Methyl Ester primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields Cefixime Methyl Ester, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []

Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?

A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of Cefixime Methyl Ester, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []

  1. CN103283794A A kind of synthetic method of cefixime
  2. CN102011558A Method for preparing cefixime trihydrate
  3. CN101818370A Method for crystallizing cefixime trihydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.